molecular formula C6H6FNO B1338284 3-Amino-4-fluorophenol CAS No. 62257-16-3

3-Amino-4-fluorophenol

Cat. No.: B1338284
CAS No.: 62257-16-3
M. Wt: 127.12 g/mol
InChI Key: VJCSFNNTQGRAKH-UHFFFAOYSA-N
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Description

3-Amino-4-fluorophenol: is an organic compound with the molecular formula C6H6FNO . It is a derivative of phenol, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are substituted by an amino group (-NH2) and a fluorine atom (F), respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

Chemistry: 3-Amino-4-fluorophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the mechanisms of enzymatic defluorination and the role of fluorine in biological systems .

Medicine: The compound is explored for its potential use in drug development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It is also used in the synthesis of fluorinated analogs of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in the development of materials with specific characteristics, such as increased resistance to degradation and improved performance .

Safety and Hazards

When handling 3-Amino-4-fluorophenol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and environmental conditions .

Cellular Effects

It has been suggested that this compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism . These effects could influence cell function in various ways, potentially impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that this compound may exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 3-Amino-4-fluorophenol in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that this compound can be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .

Transport and Distribution

This compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is possible that this compound may be directed to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4-fluorophenol involves the following steps:

Industrial Production Methods: For large-scale industrial production, the process involves similar steps but with optimizations for cost-effectiveness and efficiency. The use of 4-nitrophenol as a starting material is preferred due to its lower cost. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-fluorophenol is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This unique arrangement allows for distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

3-amino-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCSFNNTQGRAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542795
Record name 3-Amino-4-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62257-16-3
Record name 3-Amino-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62257-16-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-fluorophenol
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Record name 3-amino-4-fluorophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-4-fluoro-5-nitrophenol (85 g, 0.45 mol) and 10% Pd/C (25 g, 0.023 mol) were combined in EtOH and hydrogenated (50 psi) for 12 h. The reaction mixture was filtered. The filtrate was concentrated in vacuo and purified by silica gel chromatography to provide 3-amino-4-fluorophenol (40 g 70% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.87 (s, 1H), 6.70 (dd, J=11.2, 8.8 Hz, 1H), 6.14 (dd, J=7.8, 2.4 Hz, 1H), 5.84 (m, 1H), 4.92 (s, 2H); MS (ESI) m/z: 128.2 (M+H+).
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared from 2-bromo-4-fluoro-5-nitrophenol (3.1 g, 13.1 mmol) in the manner described for 4-amino-3-fluorophenol, affording quantitative yield of crude 3-amino-4-fluorophenol which was used without further purification. 1H-NMR (DMSO-d6) δ 8.60 (br s, 2H), 7.12 (dd, J=7.8, 6.6 Hz, 1H), 6.82 (dd, J=5.1, 1.5 Hz, 1H), 6.55 to 6.61 (m, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-fluoro-3-nitrophenol (2.70 g, 17.2 mmol) and palladium on charcoal (10%, 0.31 g) in 60 mL ethyl acetate is hydrogenated under 50 psi of H2 using a Parr hydrogenation reactor. After shaking for 1 hour, the reaction mixture is filtered using a diatomaceous earth pad to remove catalyst. The filtrate is concentrated in vacuo, and the residue is sublimed to yield 2.18 g (100%) of Compound 24 as a white solid. MP: 142-144° C. 1H-NMR (d6 -DMSO) 8.82 (s, 1H); 6.70 (dd, 1H); 6.17 (dd, 1H); 5.85 (m, 1H); 4.92 (s, 2H). 19F-NMR (d6 -DMSO) 142.78 (t, 13.0 Hz). Anal. calc. for C6H6FNO: C, 56.69; H, 4.76; N, 11.02. Found: C, 57.28; H, 4.86; N, 10.65.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

Concentrated aqueous ammonia (15 ml) was added to a solution of 2-fluoro-5-methoxycarbonyloxyaniline (400 mg, 2.16 mmol) in methanol (10 ml). The mixture was stirred for 2 hours and most of the solvent was removed by evaporation. The resulting suspension was diluted with water, acidified to pH7 and extracted with ethyl acetate. The organic extracts were washed with water, dried (MgSO4) and solvent removed by evaporation to give 2-fluoro-5-hydroxyaniline (200 mg, 73%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-fluoro-5-methoxycarbonyloxyaniline
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-chloro-4-fluoro-5-nitrophenol (3.20 g, 16.7 mmol) in methanol (60 mL) was added 20 wt % palladium hydroxide on carbon (1.60 g) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 8 hr under hydrogen atmosphere. After nitrogen replacement, triethylamine (2.32 mL, 16.7 mmol) was added to the reaction mixture, and the mixture was filtered through a kiriyama funnel. Saturated brine was added to the filtrate, and the mixture was extracted twice with diethyl ether. The extract was dried over anhydrous magnesium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was recrystallized from diethyl ether/hexane to give the title compound (1.40 g, 66%) as pale-brown crystals.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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